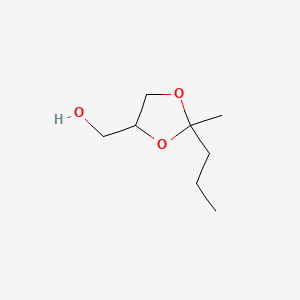
2-Methyl-2-propyl-1,3-dioxolane-4-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-propyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C8H16O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring substituted with a methyl and a propyl group, as well as a methanol group. Dioxolanes are known for their stability and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-dioxolane-4-methanol can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
化学反应分析
Types of Reactions
2-Methyl-2-propyl-1,3-dioxolane-4-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The dioxolane ring can be reduced under specific conditions to yield diols.
Substitution: The methyl and propyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 2-Methyl-2-propyl-1,3-dioxolane-4-carboxylic acid.
Reduction: Formation of 2-Methyl-2-propyl-1,3-dioxolane-4-diol.
Substitution: Formation of various halogenated derivatives.
科学研究应用
2-Methyl-2-propyl-1,3-dioxolane-4-methanol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of acetal and ketal protecting groups.
Biology: Investigated for its potential as a stabilizing agent for biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
作用机制
The mechanism of action of 2-Methyl-2-propyl-1,3-dioxolane-4-methanol involves its ability to form stable acetal and ketal linkages. These linkages protect sensitive functional groups during chemical transformations. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing the overall structure of the target molecules.
相似化合物的比较
Similar Compounds
- 2-Methyl-2-propyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2-Ethyl-4-methyl-1,3-dioxolane
Uniqueness
2-Methyl-2-propyl-1,3-dioxolane-4-methanol is unique due to the presence of both a methanol group and a dioxolane ring, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity and stability, making it suitable for a wide range of applications in different fields.
属性
CAS 编号 |
4361-61-9 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC 名称 |
(2-methyl-2-propyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C8H16O3/c1-3-4-8(2)10-6-7(5-9)11-8/h7,9H,3-6H2,1-2H3 |
InChI 键 |
IZPZBYRDQNNRKA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(OCC(O1)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


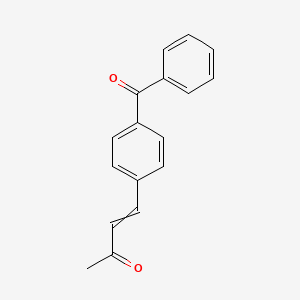
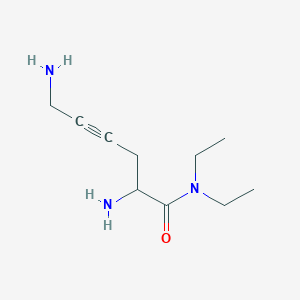

![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
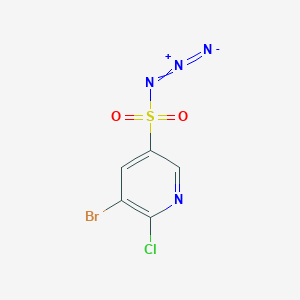
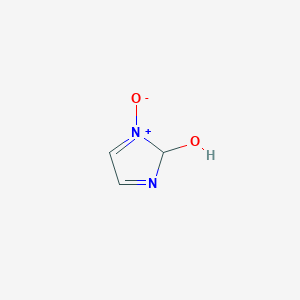

![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)

![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
